molecular formula C9H10Cl3F B14340030 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane CAS No. 94398-49-9

7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane

Cat. No.: B14340030
CAS No.: 94398-49-9
M. Wt: 243.5 g/mol
InChI Key: WEWZALMULYQAOJ-UHFFFAOYSA-N
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Description

7-Fluoro-7-(trichloroethenyl)bicyclo[410]heptane is a bicyclic compound characterized by the presence of a fluorine atom and a trichloroethenyl group attached to a bicyclo[410]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane typically involves the electrophilic addition of a carbene to an alkene. One common method is the reaction of cyclohexene with chloroform in the presence of a strong base such as sodium hydroxide and a phase transfer catalyst like benzyl triethylammonium chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and optimized reaction conditions to achieve higher yields and purity. The process may also involve additional purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and trichloroethenyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The double bond in the trichloroethenyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, strong acids, and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with additional oxygen-containing groups.

Scientific Research Applications

7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The fluorine and trichloroethenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane is unique due to the presence of both fluorine and trichloroethenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

94398-49-9

Molecular Formula

C9H10Cl3F

Molecular Weight

243.5 g/mol

IUPAC Name

7-fluoro-7-(1,2,2-trichloroethenyl)bicyclo[4.1.0]heptane

InChI

InChI=1S/C9H10Cl3F/c10-7(8(11)12)9(13)5-3-1-2-4-6(5)9/h5-6H,1-4H2

InChI Key

WEWZALMULYQAOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2(C(=C(Cl)Cl)Cl)F

Origin of Product

United States

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